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molecular formula C19H18N4 B8807340 N,N',3-Triphenylcarbazamidine CAS No. 63467-95-8

N,N',3-Triphenylcarbazamidine

Cat. No. B8807340
M. Wt: 302.4 g/mol
InChI Key: IIKIDHJZPRTCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04615970

Procedure details

To 300 ml of benzene was added 10 g of phenylhydrazine and the mixture was stirred under ice-cooling. To the solution thus formed was added dropwise 17 g of diphenylcarbodiimide and the mixture was stirred for 5 hours as it was to precipitate crystals, which were recovered by suction filtration to provide 16 g of 1,2-diphenyl-3-anilinoguanidine. Then, 5.8 g of the compound thus obtained and 3.4 g of benzoyl chloride were heat refluxed in 100 ml of toluene for 6 hours; after the reaction was over, toluene was distilled off under reduced pressure, and the oily material thus obtained was dissolved in 80 ml of ethanol. After adding 10 ml of aqueous ammonia to the solution, water was gradually added to the mixture, whereby Compound (1) was obtained as light yellow crystals. The yield for the product was 62.1% and the melting point was 226° to 227.5° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1([N:15]=[C:16]=[N:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1>[C:18]1([NH:17][C:16]([NH:8][NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=NC1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
To the solution thus formed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours as it
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to precipitate crystals, which
FILTRATION
Type
FILTRATION
Details
were recovered by suction filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=NC1=CC=CC=C1)NNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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